molecular formula C16H18O5 B7792258 methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate

methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate

Cat. No.: B7792258
M. Wt: 290.31 g/mol
InChI Key: XFZIDEUTEBMDLO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate typically involves the esterification of 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is essential to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-5-11-8-14(17)21-13-7-9(2)6-12(15(11)13)20-10(3)16(18)19-4/h6-8,10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZIDEUTEBMDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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